4-Bromo-2-(pyridin-2-yl)pyrimidine
Overview
Description
4-Bromo-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities and are employed in the design of privileged structures in medicinal chemistry .
Mode of Action
The mode of action of 4-Bromo-2-(pyridin-2-yl)pyrimidine involves a series of chemical reactions. The compound is used as a precursor in the synthesis of new pyrimidine derivatives. The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution affords the corresponding chalcone, which is used as a suitable precursor to prepare a new series of pyridine derivatives . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the compound, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the success of the reactions it’s involved in .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(pyridin-2-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with collagen prolyl 4-hydroxylase, an enzyme involved in the post-translational modification of collagen . By inhibiting this enzyme, this compound can reduce the production of collagen, which is beneficial in the treatment of fibrotic diseases. Additionally, this compound has been found to interact with various proteins and other biomolecules, influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to inhibit the proliferation of hepatic stellate cells, which are responsible for the production of extracellular matrix components in the liver . By reducing the activity of these cells, this compound can help mitigate liver fibrosis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of collagen prolyl 4-hydroxylase, which prevents the hydroxylation of proline residues in collagen . This inhibition disrupts the formation of stable collagen triple helices, reducing collagen deposition in tissues. Additionally, this compound can bind to other biomolecules, modulating their activity and leading to changes in gene expression and enzyme function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the inhibition of collagen production. The degradation of the compound over time can lead to a reduction in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit collagen production without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites. The metabolic flux and levels of metabolites can be affected by the presence of other compounds and the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound can influence its efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-aminopyridine with 4-bromo-2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(pyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Cross-coupling reactions: Palladium catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives of the pyrimidine ring.
Cross-coupling reactions: Products include various biaryl and aryl-alkene derivatives.
Scientific Research Applications
4-Bromo-2-(pyridin-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
4-(Bromomethyl)pyridine: Contains a bromomethyl group instead of a bromopyrimidine structure, leading to different reactivity and applications.
2-Bromopyridine: Similar in structure but lacks the pyrimidine ring, affecting its biological activity and chemical properties.
Uniqueness
4-Bromo-2-(pyridin-2-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic properties and reactivity. The bromine atom provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-pyridin-2-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQINVZKQEPMVLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290069 | |
Record name | Pyrimidine, 4-bromo-2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142195-02-5 | |
Record name | Pyrimidine, 4-bromo-2-(2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142195-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-bromo-2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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